molecular formula C10H10ClFO B14070497 1-(2-(Chloromethyl)-5-fluorophenyl)propan-2-one

1-(2-(Chloromethyl)-5-fluorophenyl)propan-2-one

Cat. No.: B14070497
M. Wt: 200.64 g/mol
InChI Key: AOHYTJZGLSCWDF-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-5-fluorophenyl)propan-2-one is an organic compound with a complex structure that includes a chloromethyl group, a fluorophenyl group, and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Chloromethyl)-5-fluorophenyl)propan-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the chloromethylation of a fluorophenyl compound, followed by the introduction of the propanone group through a series of chemical reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Chloromethyl)-5-fluorophenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used to substitute the chloromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(2-(Chloromethyl)-5-fluorophenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-5-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: Similar in structure but lacks the chloromethyl and fluorophenyl groups.

    1-Phenyl-2-propanone: Another related compound with a simpler structure.

Uniqueness

1-(2-(Chloromethyl)-5-fluorophenyl)propan-2-one is unique due to the presence of both chloromethyl and fluorophenyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

1-[2-(chloromethyl)-5-fluorophenyl]propan-2-one

InChI

InChI=1S/C10H10ClFO/c1-7(13)4-9-5-10(12)3-2-8(9)6-11/h2-3,5H,4,6H2,1H3

InChI Key

AOHYTJZGLSCWDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)F)CCl

Origin of Product

United States

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